4-(2-Aminophenoxy)benzonitrile
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-(2-Aminophenoxy)benzonitrile often involves nucleophilic substitution reactions, where halogenated benzonitriles are reacted with aminophenols in the presence of base and solvent. For example, bis(4-aminophenoxy)benzonitrile(BAPB) was synthesized by reacting 2,6-dichlorobenzonitrile with 4-aminophenol, using anhydrous sodium carbonate as the acid acceptor in N,N-dimethylacetamide and toluene as solvents, achieving a yield of 64.5% (Hao Jian, 2000).
Molecular Structure Analysis
Molecular structure analysis of similar compounds, like 4-(N,N-Dimethyl-amino)benzonitrile (DMABN), shows the importance of intramolecular charge-transfer (ICT) states, with structure and symmetry playing a crucial role in their properties (Andreas Köhn & C. Hättig, 2004).
Chemical Reactions and Properties
Chemical reactions involving aminophenoxy benzonitriles often result in the formation of high-performance polymers and resins. For instance, 4-Aminophenoxy phthalonitrile (APPH) has been synthesized and used to catalyze the curing of resorcinol-based phthalonitrile monomer, demonstrating outstanding thermal stability and high modulus (Haitong Sheng et al., 2014).
Physical Properties Analysis
The physical properties of compounds synthesized from 4-aminophenoxy benzonitrile derivatives are notable for their solubility in aprotic polar solvents and high glass transition temperatures, indicating their potential for use in high-performance materials (A. Saxena et al., 2003).
Chemical Properties Analysis
The chemical properties of 4-aminophenoxy benzonitrile derivatives contribute to the synthesis of polymers with specific characteristics. For example, polyamides and poly(amide-imide)s derived from these compounds exhibit amorphous structures except when derived from certain acids, demonstrating the versatility of these materials for various applications (A. Saxena et al., 2003).
Scientific Research Applications
-
Chemical Synthesis
-
Spectroscopic Characterization and Molecular Structure Analysis
- The molecular structure of a similar compound, 4-(3-aminophenyl)benzonitrile, was studied using Density Functional Theory . The calculated wavenumbers were supported by the experimental analysis of the vibrational modes of 4-(3-aminophenoxy)benzonitrile .
- The complete assignments of AP-PhCN have been performed on the basis of experimental data and potential energy distribution (PED) of the vibrational modes . Through natural bond orbital (NBO) analysis, the charge delocalization within the molecule has been studied .
- The molecular electrostatic potential (MEP) map shows various active regions of the charge distribution on the chemical structure . In addition, dielectric quantities like dielectric constant at microwave frequency, optical frequency, relaxation time and static dielectric constant have also been determined .
Safety And Hazards
The safety data sheet for a similar compound, Benzonitrile, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
4-(2-aminophenoxy)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-9-10-5-7-11(8-6-10)16-13-4-2-1-3-12(13)15/h1-8H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJJVBACWYPFTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355686 | |
Record name | 4-(2-aminophenoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminophenoxy)benzonitrile | |
CAS RN |
30202-92-7 | |
Record name | 4-(2-Aminophenoxy)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30202-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-aminophenoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.